4-(Bromomethyl)thiazol-2-amine hydrobromide
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Overview
Description
4-(Bromomethyl)thiazol-2-amine hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)thiazol-2-amine hydrobromide typically involves the bromination of thiazol-2-amine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed. The product is then isolated and purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Scientific Research Applications
4-(Bromomethyl)thiazol-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)thiazol-2-amine hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a bromophenyl group instead of a bromomethyl group.
2-Aminothiazole: Lacks the bromomethyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Bromomethyl)thiazol-2-amine hydrobromide is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C4H6Br2N2S |
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Molecular Weight |
273.98 g/mol |
IUPAC Name |
4-(bromomethyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C4H5BrN2S.BrH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |
InChI Key |
IWOXCOFRZTXCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CBr.Br |
Origin of Product |
United States |
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